2-(Morpholin-3-yl)-1,3-benzothiazole

Kinase Inhibition PI3Kβ Selectivity Anticancer Drug Discovery

Designing selective PI3Kβ inhibitors? Generic benzothiazoles lack the critical 2-position morpholine required for potent antitumor activity. 2-(Morpholin-3-yl)-1,3-benzothiazole (CAS 933750-61-9) solves this with: - A validated 2-morpholine benzothiazole scaffold essential for PI3Kβ selectivity - A unique 3-yl secondary amine handle enabling direct SAR diversification vs. the constrained 4-yl isomer - Hydrochloride salt form (CAS 1803593-52-3) available for enhanced aqueous solubility in assays Supplied as a high-purity building block for kinase inhibitor discovery programs.

Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
Cat. No. B13252353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Morpholin-3-yl)-1,3-benzothiazole
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESC1COCC(N1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C11H12N2OS/c1-2-4-10-8(3-1)13-11(15-10)9-7-14-6-5-12-9/h1-4,9,12H,5-7H2
InChIKeyHTRYLKRMWMMOGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Morpholin-3-yl)-1,3-benzothiazole: A Versatile Benzothiazole Scaffold for PI3Kβ Inhibitor Development and Medicinal Chemistry


2-(Morpholin-3-yl)-1,3-benzothiazole (CAS: 933750-61-9) is a heterocyclic compound that serves as a key intermediate in the design of selective kinase inhibitors, particularly for the PI3Kβ (phosphoinositide 3-kinase beta) isoform [1]. This compound features a benzothiazole core substituted with a morpholine moiety at the 2-position, a structural motif identified as critical for potent antitumor activity and selectivity within this inhibitor class [2]. Unlike its 4-yl morpholine isomer, the 3-yl substitution introduces a secondary amine, offering a distinct handle for further synthetic diversification and enabling unique interactions with biological targets [3].

Reported PI3Kβ inhibitory scaffold for kinase inhibitor development
Secondary amine handle enables N-derivatization for SAR exploration
Hydrochloride salt form may improve aqueous solubility for in vitro assays

Why 2-(Morpholin-3-yl)-1,3-benzothiazole Cannot Be Replaced by Common Benzothiazole or Morpholine Analogs in Kinase Inhibitor Research


Substituting 2-(Morpholin-3-yl)-1,3-benzothiazole with a generic benzothiazole or a morpholine isomer (e.g., the 4-yl derivative) is not a viable strategy for projects targeting PI3Kβ selectivity. Class-level evidence demonstrates that the presence of a morpholine group at the 2-position of the benzothiazole scaffold is a necessary structural feature for potent antitumor activity within this inhibitor class [1]. Furthermore, the specific 3-yl substitution introduces a secondary amine, a functional group absent in the 4-yl analog, which provides a unique synthetic handle for further derivatization and can modulate physicochemical properties like solubility [2]. The hydrochloride salt form (CAS: 1803593-52-3) is explicitly used to enhance aqueous solubility and stability, a key differentiator in assay development [3].

4-yl morpholine isomer

Lacks the secondary amine, limiting N-functionalization and SAR diversification; may not support the same derivatization pathways.

Generic 2-substituted benzothiazole

Morpholine at the 2-position is a reported class-level requirement for PI3Kβ inhibitory activity; replacement may shift target engagement.

Free base without salt form

Aqueous solubility limitations may affect assay reproducibility; the HCl salt form provides a solubility advantage for solution-based studies.

Quantitative Evidence for Selecting 2-(Morpholin-3-yl)-1,3-benzothiazole over Analogs


Superior PI3Kβ Kinase Inhibitory Activity Confirmed for 2-Morpholine Benzothiazole Scaffolds

In a direct head-to-head comparison, a benzothiazole compound bearing a morpholine group at the 2-position (Compound 1) demonstrated significantly higher inhibitory activity against PI3Kβ kinase compared to analogs with different substituents [1]. This class-level finding confirms that the specific morpholine-benzothiazole hybrid structure, shared by 2-(Morpholin-3-yl)-1,3-benzothiazole, is a privileged scaffold for this target.

PI3Kβ Inhibition at 1 μM
Class-level inference
Compound 1: 52.1% inhibition vs 11.7% (Compound 3) and 17.6% (Compound 4) at 1 μM.
Reported inhibitory scaffold; supports PI3Kβ targeting
ADP-Glo lipid kinase assay; class-level confirmation needed
Kinase Inhibition PI3Kβ Selectivity Anticancer Drug Discovery

Unique Synthetic Handle via Secondary Amine for Enhanced Functional Diversification

2-(Morpholin-3-yl)-1,3-benzothiazole is structurally distinct from its common isomer, 2-(morpholin-4-yl)-1,3-benzothiazole (CAS 4225-26-7), by featuring a secondary amine in the morpholine ring [1]. The 4-yl isomer contains a tertiary amine, which lacks the ability for further N-alkylation or acylation, limiting its utility as a core for lead optimization [2]. The target compound's secondary amine provides a direct and convenient synthetic handle for the introduction of diverse functional groups, enabling rapid structure-activity relationship (SAR) exploration.

Synthetic Handle Difference
Cross-study comparable

Target: –NH– (secondary amine)

4-yl isomer: –N– (tertiary amine)

Enables N-alkylation/acylation for library synthesis
Structural analysis based on SMILES comparison
Medicinal Chemistry Lead Optimization Chemical Biology

Validated Scaffold for PI3Kβ Inhibition via Conserved Morpholine-VAL848 Interaction

Molecular docking studies on related benzothiazole-morpholine compounds confirm that the morpholine group at the 2-position forms a key interaction with the main-chain nitrogen of VAL848 in the hinge region of the PI3Kβ ATP-binding site [1]. This interaction is considered essential for both potency and selectivity, a design principle directly applicable to 2-(Morpholin-3-yl)-1,3-benzothiazole. The 3-yl substitution may offer subtle orientational differences compared to the 4-yl analog, which could be exploited for fine-tuning selectivity profiles [2].

Docking: Morpholine–VAL848
Class-level inference
Predicted interaction of 2-morpholine with hinge-region VAL848 of PI3Kβ.
Structure-based design rationale for selectivity
In silico study; orientational differences vs 4-yl may exist
Molecular Docking Structure-Based Drug Design PI3Kβ Inhibitors

Optimal Research Applications for 2-(Morpholin-3-yl)-1,3-benzothiazole Based on Evidence


Development of Next-Generation, Selective PI3Kβ Kinase Inhibitors for Oncology

This compound is an ideal starting point for medicinal chemistry programs targeting the selective inhibition of PI3Kβ. Class-level evidence confirms that the 2-morpholine benzothiazole scaffold is a potent chemotype for this target [1]. The presence of a secondary amine on the morpholine ring allows for straightforward diversification to optimize potency, selectivity, and pharmacokinetic properties, making it a superior choice over the more constrained 4-yl isomer [2].

Structure-Activity Relationship (SAR) Studies and Focused Library Synthesis

The unique secondary amine functionality of 2-(Morpholin-3-yl)-1,3-benzothiazole makes it a versatile building block for generating diverse compound libraries via parallel synthesis [1]. This is in contrast to the 4-yl morpholine isomer, which cannot be directly functionalized at the morpholine nitrogen, offering a clear and quantifiable advantage in synthetic efficiency for SAR campaigns [2].

Assay Development and Biophysical Studies Requiring High Solubility

For in vitro assays where compound solubility is a critical factor, the hydrochloride salt form of 2-(Morpholin-3-yl)-1,3-benzothiazole (CAS: 1803593-52-3) is specifically designed to provide enhanced aqueous solubility and stability [1]. This ensures reliable dose-response data and minimizes artifacts from compound precipitation, a common issue with less soluble free bases or alternative scaffolds.

Application
Selection Property
Validation Focus
PI3Kβ inhibitor development for oncology research
2-morpholine benzothiazole scaffold
PI3Kβ inhibition and selectivity optimization
Focused library synthesis and SAR exploration
Secondary amine handle
N-derivatization efficiency
Solubility-dependent in vitro assays
HCl salt form
Aqueous solubility and assay reproducibility
Quote Request

Request a Quote for 2-(Morpholin-3-yl)-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.